Structural Determinant for HPK1/FLT3 Kinase Inhibitor Scaffold: 3,4-Dimethylphenyl N1-Substitution Requirement
In the Lomond Therapeutics patent family (US20250011319/EP4416146), the 1-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline core is a mandatory scaffold element for HPK1 and FLT3 inhibitory activity. The target compound, 1,3-bis(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline, represents the unfunctionalized parent core of this potent inhibitor series and serves as the key synthetic precursor. In contrast, the 1,3-diphenyl analog (CAS 892358-65-5) lacks the methyl substituents required for optimal target engagement, and no HPK1/FLT3 activity has been reported for this simpler variant [1]. The closest functionalized analog, 1-{3-[1-(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinolin-3-yl]phenyl}-N,N-dimethylpiperidin-4-amine (Compound 1.1 in US20250011319), achieved Ki = 15 nM against recombinant human HPK1 [2]. This demonstrates that the 1-(3,4-dimethylphenyl) substitution is essential for nanomolar kinase engagement.
| Evidence Dimension | HPK1 enzyme inhibition (Ki) |
|---|---|
| Target Compound Data | Not directly measured; unsubstituted core scaffold of the HPK1 inhibitor series. Serves as critical synthetic intermediate. |
| Comparator Or Baseline | 8-Methoxy-functionalized analog (Compound 1.1, US20250011319): Ki = 15 nM vs. recombinant human HPK1. 1,3-Diphenyl-pyrazolo[4,3-c]quinoline analog: no HPK1 activity reported. |
| Quantified Difference | Functionalization at the 8-position transforms the target compound from an inactive precursor into a low-nanomolar inhibitor (Ki = 15 nM). The 3,4-dimethylphenyl N1 group is required; phenyl-only analogs lack reported activity. |
| Conditions | Recombinant human HPK1 enzyme inhibition assay, Lomond Therapeutics US Patent US20250011319, Table A. |
Why This Matters
For medicinal chemistry programs targeting HPK1 or FLT3, procurement of the exact 1,3-bis(3,4-dimethylphenyl) parent scaffold is essential for SAR exploration and analog generation; generic pyrazoloquinolines with alternative aryl substitution cannot serve as competent starting materials.
- [1] Lomond Therapeutics, Inc. Substituted 1H-Pyrazolo[4,3-c]quinolines, Methods of Preparation, and Use Thereof. US Patent Application US20250011319A1, published January 9, 2025. https://patents.google.com/patent/US20250011319A1/en View Source
- [2] BindingDB Entry BDBM712308. 1-{3-[1-(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinolin-3-yl]phenyl}-N,N-dimethylpiperidin-4-amine; Ki = 15 nM (HPK1). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=712308 (accessed 2026-05-10). View Source
